Cas no 129488-34-2 (4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate)

129488-34-2 structure
Nombre del producto:4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate
4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Propiedades químicas y físicas
Nombre e identificación
-
- 4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate
- 3,4-DIACETOXYCINNAMAMIDE
- 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]-1,2-phenylene diacetate
- [ "" ]
- 3-[3,4-Bis(acetyloxy)phenyl]-2-propenamide
- AKOS015999049
- 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-
- 129488-34-2
- [2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate
- 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]-
- FS-10288
-
- Renchi: InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+
- Clave inchi: DUWHMOBTGPUYEL-GQCTYLIASA-N
- Sonrisas: CC(OC1=C(OC(C)=O)C=C(/C=C/C(N)=O)C=C1)=O
Atributos calculados
- Calidad precisa: 263.07900
- Masa isotópica única: 263.07937252g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 6
- Complejidad: 391
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 95.7Ų
- Xlogp3: 0.7
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.3±0.1 g/cm3
- Punto de ebullición: 497.3±45.0 °C at 760 mmHg
- Punto de inflamación: 262.0±25.0 °C
- PSA: 95.69000
- Logp: 1.73600
- Presión de vapor: 0.0±1.3 mmHg at 25°C
4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087464-5mg |
2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]- |
129488-34-2 | 98% | 5mg |
¥2029.00 | 2024-08-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2873-1 mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 1mg |
¥1795.00 | 2022-03-01 | ||
TargetMol Chemicals | TN2873-1 mL * 10 mM (in DMSO) |
3,4-Diacetoxycinnamamide |
129488-34-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2480 | 2023-09-15 | |
TargetMol Chemicals | TN2873-1 ml * 10 mm |
3,4-Diacetoxycinnamamide |
129488-34-2 | 1 ml * 10 mm |
¥ 2480 | 2024-07-24 | ||
TargetMol Chemicals | TN2873-5mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 5mg |
¥ 2380 | 2024-07-20 | ||
Alichem | A019149887-10mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 95% | 10mg |
1,581.00 USD | 2021-06-15 | |
TargetMol Chemicals | TN2873-5 mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 98% | 5mg |
¥ 2,380 | 2023-07-11 | |
A2B Chem LLC | AA45387-5mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 98.0% | 5mg |
$427.00 | 2024-04-20 | |
TargetMol Chemicals | TN2873-5mg |
3,4-Diacetoxycinnamamide |
129488-34-2 | 5mg |
¥ 2380 | 2024-07-24 | ||
TargetMol Chemicals | TN2873-1 ml * 10 mm |
3,4-Diacetoxycinnamamide |
129488-34-2 | 1 ml * 10 mm |
¥ 2480 | 2024-07-20 |
4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Literatura relevante
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
129488-34-2 (4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate) Productos relacionados
- 23518-57-2(6,7-Dimethyl-pteridine-4-thiol)
- 857653-95-3(1,2,4-Oxadiazole-5-methanol, 3-(4-pyridinyl)-, 5-methanesulfonate)
- 1503578-58-2(5-Bromo-N-cyclopentyl-4-methylthiophene-2-carboxamide)
- 2580214-32-8(2-(Piperidin-4-yl)oxan-4-amine)
- 2168998-01-2(2-amino-N-ethyl-N-methyl-2-(pyridin-3-yl)ethane-1-sulfonamide)
- 2171466-53-6(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(1H-imidazol-2-yl)propylcarbamoyl}propanoic acid)
- 302-33-0(Benzeneacetic acid, a-phenyl-a-propyl-, 2-(diethylamino)ethylester)
- 6072-49-7(2-Thien-2-ylbenzoic Acid)
- 2172526-68-8(3-(1-ethyl-1H-pyrazol-5-yl)-2,2,3-trifluoropropanoic acid)
- 2137631-74-2(2-Thiopheneacetic acid, 3-(aminosulfonyl)-5-methyl-)
Proveedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
